molecular formula C14H18N2S B3084364 1-(3,4-Dimethylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol CAS No. 1142212-43-8

1-(3,4-Dimethylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol

Cat. No. B3084364
CAS RN: 1142212-43-8
M. Wt: 246.37 g/mol
InChI Key: JSOZCBAMEAQBNG-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol (DMPTDT) is an organic compound belonging to the class of pyrimidine derivatives, and is a member of the family of heterocyclic compounds. It is a colorless crystalline solid, with a molecular weight of 247.36 g/mol. DMPTDT is a highly versatile compound, with a wide range of applications in various fields, such as synthetic organic chemistry, pharmaceuticals, and biochemistry.

Scientific Research Applications

Green Asymmetric Reduction of Acetophenone Derivatives

DMPA has been investigated for its role in green asymmetric reduction reactions. Researchers have explored two approaches:

Biological Activity

Although limited studies exist, researchers have investigated DMPA’s biological effects. Its unique structure suggests potential interactions with biological targets. Further research could unveil its role in drug discovery or disease treatment.

Mechanism of Action

Target of Action

The compound “1-(3,4-Dimethylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol” is also known as Eltrombopag . It is primarily used to treat low blood platelet counts in adults with chronic immune (idiopathic) thrombocytopenia (ITP) . The primary target of Eltrombopag is the thrombopoietin receptor .

Mode of Action

Eltrombopag acts as a thrombopoietin receptor agonist . It interacts selectively with the thrombopoietin receptor, leading to activation of the JAK-STAT signaling pathway and increased proliferation and differentiation of megakaryocytes .

Biochemical Pathways

The metabolic pathways of Eltrombopag include its reduction of the ketone group to the corresponding alcohols, N-demethylation to the primary amine, oxidation of the xylyl group to the corresponding alcohol and carboxylate forms, and combination of these steps .

Pharmacokinetics

The pharmacokinetics of Eltrombopag is characterized by a proportional increase in AUC and Cmax with dose within the range of 30-100 mg . The AUC0−24 values after repeat doses of Eltrombopag 25, 50 and 75 mg were 56, 130 and 161 mg·hr/mL, respectively, increasing nearly proportionally to the dose increase . The plasma concentration reached steady state in approximately 7 days after starting the repeat dose .

Result of Action

The result of Eltrombopag’s action is an increase in platelet counts. This is beneficial for patients with chronic immune (idiopathic) thrombocytopenia (ITP), who have low blood platelet counts .

properties

IUPAC Name

3-(3,4-dimethylphenyl)-6,6-dimethyl-1H-pyrimidine-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2S/c1-10-5-6-12(9-11(10)2)16-8-7-14(3,4)15-13(16)17/h5-9H,1-4H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSOZCBAMEAQBNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=CC(NC2=S)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3,4-Dimethylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
Reactant of Route 2
1-(3,4-Dimethylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
Reactant of Route 3
1-(3,4-Dimethylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
Reactant of Route 4
1-(3,4-Dimethylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
Reactant of Route 5
1-(3,4-Dimethylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
Reactant of Route 6
1-(3,4-Dimethylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol

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